Enhanced Lipophilicity of the 3-Methylbutyl Substituent Versus Common N3 Analogs
The target compound exhibits a computed XLogP3-AA of 1.8 [1], which is significantly higher than the 3-ethyl analog (estimated XLogP3 ~1.0) and approaches the lipophilicity range preferred for passive membrane permeability while remaining below the threshold (XLogP >5) associated with poor solubility and promiscuous binding. This quantitative difference in calculated lipophilicity derives from the branched five-carbon N3 chain, which provides more hydrocarbon surface area than the ethyl group but less than a lipophilic aryl substituent such as 4-chlorophenyl (XLogP3 of the 3-(4-chlorophenyl) analog estimated at ~2.8) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Ethyl analog: ~1.0; 3-(4-Chlorophenyl) analog: ~2.8 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 3-ethyl; ΔXLogP3 = -1.0 vs. 3-(4-chlorophenyl) |
| Conditions | In silico prediction (PubChem/Pipeline Pilot); no experimental logP data available. |
Why This Matters
Intermediate lipophilicity can offer a balance between aqueous solubility and passive membrane permeability, a key consideration when selecting compounds for cell-based assays or in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 45031034. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for 3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CID 45031035). National Center for Biotechnology Information, 2025. View Source
